molecular formula C17H13N3O3 B5889214 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide

Katalognummer B5889214
Molekulargewicht: 307.30 g/mol
InChI-Schlüssel: TZXSXUXCXGSSBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide, also known as DPC-423, is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies.

Wirkmechanismus

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide inhibits PARP-1 activity by binding to the enzyme's catalytic domain, which prevents it from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
In addition to its effects on PARP-1 and apoptosis, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide has been shown to have other biochemical and physiological effects. Studies have shown that N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain processes. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide has also been shown to have anti-inflammatory effects in animal models of arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide in lab experiments is its ability to selectively inhibit PARP-1 activity without affecting other enzymes involved in DNA repair. This allows for more targeted and effective cancer treatment. However, one limitation of using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide. One potential direction is the development of more soluble analogs of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide for improved in vivo administration. Another direction is the study of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide in combination with other therapeutic agents for enhanced cancer treatment. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide.

Synthesemethoden

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide involves the reaction of 4-biphenylcarboxylic acid with 2-amino-4,5,6,7-tetrahydro-1,3-dioxepine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with acetic anhydride and triethylamine to yield N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide has been studied for its potential therapeutic effects in various scientific research applications. One of the most notable applications is its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death processes. Studies have shown that N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-biphenylcarboxamide can enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment by inhibiting PARP-1 activity.

Eigenschaften

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-15(19-14-10-18-17(23)20-16(14)22)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,19,21)(H2,18,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXSXUXCXGSSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.